molecular formula C11H17N3OS B1440128 (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1204297-38-0

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1440128
CAS No.: 1204297-38-0
M. Wt: 239.34 g/mol
InChI Key: NARNWFDADNFOOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine typically involves the reaction of piperazine with a thienylcarbonyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or diethyl ether.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The exact mechanism of action of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which could suggest a potential mechanism involving enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.

    Thiazolidinedione derivatives: Compounds with a thienylcarbonyl group that exhibit various biological activities.

Uniqueness

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is unique due to its specific combination of a thienylcarbonyl group and a piperazine ring, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARNWFDADNFOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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